molecular formula C19H27N7O14P2 B1497109 [(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 25853-45-6

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1497109
CAS No.: 25853-45-6
M. Wt: 639.4 g/mol
InChI Key: BVDOFOVLSRVUDR-UJWAFZRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as poly-deoxy-inosinic-deoxy-cytidylic acid, is a synthetic double-stranded RNA analog. It is composed of two strands: one made of deoxy-inosinic acid and the other of deoxy-cytidylic acid. This compound is widely used in scientific research due to its ability to mimic viral double-stranded RNA, making it a valuable tool for studying immune responses and antiviral mechanisms .

Preparation Methods

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is typically prepared through a process of polymerization. The synthetic route involves the polymerization of deoxy-inosinic acid and deoxy-cytidylic acid in a 1:1 ratio. The reaction conditions often include the use of polyamines such as spermine and spermidine as activators. The resulting product is then lyophilized to obtain a stable, dry powder form .

Industrial production methods for poly d(I-C) involve large-scale polymerization processes under controlled conditions to ensure high purity and consistency. The compound is usually packaged in units and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate primarily undergoes polymerization reactions. It is used as a template for RNA polymerases and as a DNA model for biophysical investigations. The compound can also act as a primer template with Kornberg DNA polymerase for the determination of small amounts of deoxy-inosinic triphosphate, deoxy-guanosine triphosphate, and deoxy-cytidine triphosphate .

Scientific Research Applications

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects by interacting with toll-like receptor 3 (TLR3), which is expressed on the endosomal membrane of immune cells. This interaction triggers the activation of the TLR3 signaling pathway, leading to the production of interferons and other cytokines. These molecules play a crucial role in the immune response against viral infections and cancer .

Comparison with Similar Compounds

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is similar to other synthetic double-stranded RNA analogs, such as polyinosinic-polycytidylic acid (poly I:C). poly d(I-C) is unique in its composition, as it is made of deoxy-inosinic and deoxy-cytidylic acids, whereas poly I:C is composed of inosinic and cytidylic acids. This difference in composition can affect the stability and immunostimulatory properties of the compounds .

Similar compounds include:

    Polyinosinic-polycytidylic acid (poly IC): Used as an immunostimulant and antiviral agent.

    Polyadenylic-polyuridylic acid (poly AU): Used in immunological studies to mimic viral RNA.

    Polyguanylic-polycytidylic acid (poly GC): Used in research to study RNA structure and function.

This compound stands out due to its specific use in biophysical studies and its unique composition, which provides distinct advantages in certain research applications.

Properties

CAS No.

25853-45-6

Molecular Formula

C19H27N7O14P2

Molecular Weight

639.4 g/mol

IUPAC Name

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O7P.C9H14N3O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;10-7-1-2-12(9(14)11-7)8-6(13)3-5(19-8)4-18-20(15,16)17/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,7+;5-,6+,8+/m00/s1

InChI Key

BVDOFOVLSRVUDR-UJWAFZRWSA-N

SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O

Synonyms

poly (dI-dC)
poly d(I-C)
poly(dI-dC).poly(dI-dC)
polydeoxycytidylyl-polydeoxyinosinic acid

Origin of Product

United States

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